Ácido 2-cloro-5-sulfamoilbenzoico

Descripción general

Descripción

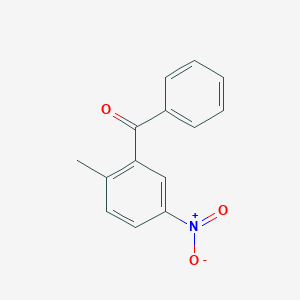

Benzoic acid, 5-(aminosulfonyl)-2-chloro- is an organic compound. It consists of a carboxyl group attached to a benzene ring . This compound exists as a crystalline, colorless solid under normal conditions . The term ‘benzoate’ refers to the esters and salts of this compound .

Synthesis Analysis

The synthesis of Benzoic acid, 5-(aminosulfonyl)-2-chloro- involves several steps. The raw materials of the synthetic route are salicylic acid and methyl salicylate . The synthetic route using methyl salicylate as starting materials possessed low yield . The synthetic route is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification .Molecular Structure Analysis

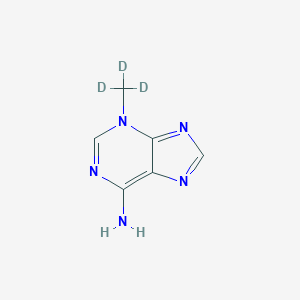

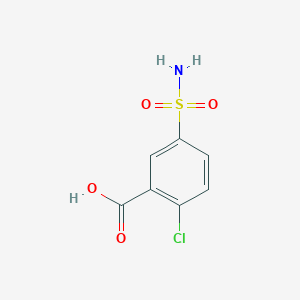

The structure of a Benzoic acid, 5-(aminosulfonyl)-2-chloro- molecule consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of Benzoic acid, 5-(aminosulfonyl)-2-chloro- can occur at the carboxyl group or even at the aromatic ring . By comparing the energy of the products, five kinds of reaction products with the lowest energy are selected, and then the OH radicals are added to obtain DHBA, resulting in four types of DHBAs .Physical and Chemical Properties Analysis

Benzoic acid, 5-(aminosulfonyl)-2-chloro- has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimeter .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

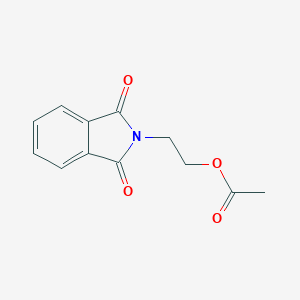

El compuesto se utiliza en la síntesis de nuevos derivados de uridil sulfamoilbenzoato, que son potenciales agentes anticancerígenos que se dirigen a la subunidad M1 de la ribonucleótido reductasa humana (hRRM1) . La enzima cataliza la reducción de ribonucleótidos a 2′-desoxirribonucleótidos y su actividad es limitante de la velocidad en la síntesis de novo de trifosfatos de desoxirribonucleótidos (dNTP) .

Inhibidores de la ribonucleótido reductasa

La porción sulfamoilo del compuesto ha mostrado fuertes enlaces de hidrógeno con residuos de unión a sustrato conocidos como Ser202 y Thr607 en el sitio catalítico de la ribonucleótido reductasa . Esto lo convierte en un posible inhibidor de la enzima, que es un objetivo clave en la quimioterapia contra el cáncer .

Síntesis Orgánica

El ácido 2-cloro-4-fluoro-5-sulfamoilbenzoico, también conocido como ácido 5-(aminosulfonil)-2-cloro-4-fluorobenzoico, es un bloque de construcción arilo fluorado empleado en la síntesis orgánica .

Saluréticos

El compuesto ácido 2-furfurilamino-4-cloro-5-sulfamoilbenzoico (I) (lazics, furocemida) se utiliza como un salurético eficaz . Se sintetizó por primera vez condensando ácido 2,4-dicloro- o 2-fluoro-4-cloro-5-sulfamoilbenzoico (II y IIa) con furfurilamina (III) .

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . This activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

The compound interacts with its target, the M1 subunit of RNR, through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .

Biochemical Pathways

The interaction of 2-chloro-5-sulfamoylbenzoic acid with RNR affects the biochemical pathway of de novo synthesis of dNTPs . By inhibiting RNR, the compound disrupts the conversion of ribonucleotides to 2′-deoxyribonucleotides, thereby affecting DNA replication and repair .

Result of Action

The molecular and cellular effects of 2-chloro-5-sulfamoylbenzoic acid’s action are primarily related to its inhibition of RNR. This inhibition disrupts the production of dNTPs, which are essential for DNA replication and repair . As a result, the compound can potentially exert anticancer effects by hindering the proliferation of cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDSANAOYPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059144 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-04-1 | |

| Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.